N-Pentylindole-d11
Description
Properties
CAS No. |
1346603-11-9 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
198.353 |
IUPAC Name |
1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole |
InChI |
InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3/i1D3,2D2,3D2,6D2,10D2 |
InChI Key |
QWLCOOAYMQWDPR-QMUKGJFHSA-N |
SMILES |
CCCCCN1C=CC2=CC=CC=C21 |
Synonyms |
1-Pentylindole-d11; 1-Pentyl-1H-indole-d11 |
Origin of Product |
United States |
Synthetic Methodologies for N Pentylindole D11
Strategies for Deuterium (B1214612) Incorporation in Indole (B1671886) Scaffolds
The introduction of deuterium into indole scaffolds is a fundamental step in the synthesis of N-Pentylindole-d11. Various methods have been developed for the regioselective deuteration of indoles, a class of compounds widely found in bioactive molecules. researchgate.netacs.org
Hydrogen-deuterium exchange (H/D exchange) is a common and efficient method for this purpose. researchgate.net This can be achieved under different catalytic conditions:
Acid Catalysis: 3-Substituted indoles can be deuterated using a solution of deuterium sulfate (B86663) (D₂SO₄) in deuterated methanol (B129727) (CD₃OD). researchgate.netacs.org For 3-unsubstituted indoles, deuterated acetic acid (CD₃CO₂D) at elevated temperatures is effective. researchgate.netacs.org A cost-effective method involves the in-situ preparation of a D₂SO₄/CH₃OD/D₂O solution. researchgate.net
Transition-Metal Catalysis: Transition metals like copper, rhodium, and palladium can catalyze the direct C-H deuteration of indoles. researchgate.netnih.govornl.gov For instance, Cu(OTf)₂ has been shown to be an efficient catalyst for the H/D exchange of indole derivatives, with selectivity adjustable by changing reaction parameters. ornl.gov Palladium catalysis in the presence of deuterated acetic acid allows for H/D exchange at the C2 and C3 positions. nih.govacs.org
Programmable Deuteration: A programmable labeling platform allows for the selective deuteration of indoles at the C2, C3, or both C2 and C3 positions under mild conditions. nih.govresearchgate.net This involves a reverse hydrogen isotope exchange strategy for C2-deuteration. nih.govresearchgate.net
The choice of deuterating agent is also crucial. While expensive reagents like deuterium gas (D₂) or deuterated solvents like CD₃OD are used, more economical options like heavy water (D₂O) are also employed in certain catalytic systems.
Precursor Chemistry for N-Alkylation and Deuteration
The synthesis of this compound requires the N-alkylation of an appropriately deuterated indole precursor or the deuteration of an N-pentylated indole. The N-alkylation of indoles is a well-established transformation in organic synthesis.
A common method for N-alkylation involves the use of a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. rsc.org For the synthesis of N-pentylindole, indole is treated with a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF), followed by the addition of 1-bromopentane (B41390) or n-pentyl bromide. rsc.orgojp.gov Alternative bases like potassium carbonate and cesium carbonate have also been employed. researchgate.net
For the synthesis of this compound, a deuterated pentyl halide, such as 1-bromopentane-d11, would be used to alkylate a non-deuterated indole. Alternatively, a fully deuterated indole could be alkylated with a non-deuterated pentyl halide. The former approach is often more direct for achieving the desired d11 labeling on the pentyl chain. The synthesis of the deuterated alkylating agent itself is a critical precursor step.
Reaction Pathways and Isotopic Purity Considerations
The synthetic pathway to this compound generally involves two key steps: the deuteration of the desired portion of the molecule and the N-alkylation. The order of these steps can be varied.
Pathway 1: Deuteration followed by N-alkylation In this pathway, the indole ring is first deuterated using one of the methods described in section 2.1. The resulting deuterated indole is then subjected to N-alkylation with a pentyl halide. This approach is suitable if the deuteration is intended for the indole ring itself.
Pathway 2: N-alkylation followed by deuteration Here, indole is first N-alkylated with a pentyl halide to form N-pentylindole. Subsequently, the N-pentylindole is subjected to deuteration conditions. This may lead to deuteration on both the indole ring and the pentyl chain, depending on the reaction conditions.
Pathway 3: N-alkylation with a deuterated alkylating agent This is a direct and common approach where indole is N-alkylated with a pre-synthesized deuterated pentyl halide, such as 1-bromopentane-d11. ojp.gov This method specifically introduces the deuterium label onto the pentyl group.
Isotopic Purity: A crucial aspect of synthesizing deuterated compounds is achieving high isotopic purity. nih.gov This refers to the percentage of molecules that contain the desired number of deuterium atoms. During synthesis, incomplete deuteration can lead to the presence of isotopologues with fewer deuterium atoms (e.g., d10, d9, etc.). nih.govbvsalud.org The choice of deuteration method and reaction conditions significantly impacts the isotopic purity of the final product. researchgate.netnih.gov For instance, some methods report high deuterium incorporation, exceeding 95%. acs.org
Analytical Verification of Deuterated Synthesis Products
After synthesis, it is essential to verify the structure and determine the isotopic purity of this compound. Several analytical techniques are employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful tool for determining isotopic purity. nih.govresearchgate.net It allows for the distinction of H/D isotopologues and the calculation of their relative abundances. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is also used to analyze the fragmentation patterns and confirm the molecular weight. ojp.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are used to confirm the positions of deuterium incorporation and to quantify the isotopic enrichment. rsc.orgnih.gov In ¹H NMR, the absence of signals at specific positions indicates successful deuteration. acs.org A combination of ¹H and ²H NMR can provide a more accurate determination of isotopic abundance. nih.gov
These analytical methods are critical for quality control, ensuring that the synthesized this compound meets the required specifications for its intended use as an internal standard. clearsynth.comlgcstandards.com
Advanced Analytical Methodologies Employing N Pentylindole D11
Mass Spectrometry (MS) Applications
The application of N-Pentylindole-d11 in mass spectrometry is multifaceted, ranging from the fundamental study of fragmentation patterns to its essential role in quantitative bioanalytical methods.
Elucidation of Fragmentation Pathways via Electron Ionization (EI-MS)
Electron ionization mass spectrometry (EI-MS) is a cornerstone technique for identifying unknown substances. Understanding the fragmentation pathways of a molecule is crucial for its structural elucidation. The use of stable isotope-labeled analogs, such as this compound, is instrumental in this process. researchgate.netresearchgate.net By comparing the mass spectrum of the unlabeled compound with its deuterated counterpart, analysts can deduce the origin of specific fragment ions. researchgate.netresearchgate.net
For instance, in the analysis of synthetic cannabinoids like JWH-018, which contains a 1-pentyl-3-naphthoylindole structure, N-d11-pentyl-3-(1-naphthoyl)indole provides significant insights. researchgate.net The mass shift of 11 atomic mass units in fragments containing the pentyl group confirms their structure and helps to differentiate between isomers. researchgate.netresearchgate.netresearchgate.net This detailed understanding of fragmentation is vital for the definitive identification of new and emerging designer drugs. researchgate.netojp.gov
Key fragment ions in the EI-MS of many 1-alkyl-3-acylindoles are a result of cleavage at the groups attached to the central indole (B1671886) nucleus. researchgate.net The use of deuterated standards like this compound allows for the confirmation of these fragmentation mechanisms. researchgate.netojp.gov
Role in Quantitative Analysis as an Internal Standard (LC-MS/MS, GC-MS)
In quantitative analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard (IS) is essential for accuracy and precision. nih.govscielo.org.za this compound is frequently employed as an internal standard in the analysis of synthetic cannabinoids. nih.govwaters.comactamedica.org
The ideal internal standard co-elutes with the analyte of interest and behaves similarly during sample preparation and ionization, but is distinguishable by the mass spectrometer. nih.gov Deuterated standards like this compound are considered the gold standard for LC-MS bioanalysis because their physical and chemical properties are nearly identical to their non-deuterated counterparts, ensuring they experience similar extraction efficiencies and matrix effects. nih.govmdpi.com
By adding a known amount of this compound to a sample, any variations in sample preparation or instrument response can be corrected for by comparing the peak area of the analyte to the peak area of the internal standard. creative-proteomics.com This ratiometric approach significantly improves the accuracy and reproducibility of quantitative results, which is critical in forensic casework and clinical diagnostics. nih.govshareok.org For example, deuterated JWH-018 and JWH-073 have been used to enhance the accuracy of GC-MS methods for quantifying synthetic cannabinoids in seized materials. nih.gov
Table 1: Application of this compound and other deuterated analogs as internal standards.
| Analytical Technique | Analyte(s) | Internal Standard(s) | Matrix | Purpose of Analysis |
| GC-MS | Synthetic Cannabinoids (e.g., JWH-018, JWH-073) | Deuterated JWH-018 and JWH-073 | Seized Materials | Identification and Quantification |
| LC-MS/MS | 15 Synthetic Cannabinoids | JWH-018-d11 | Human Urine | Quantitative Analysis |
| UPLC-MS/MS | Synthetic Cannabinoids (e.g., JWH-018, JWH-019, JWH-073, JWH-250) | Deuterated Internal Standards | Whole Blood | Quantitative Analysis |
| LC-MS/MS | Synthetic Cannabinoids (e.g., XLR-11, UR-144, AB-Pinaca, AB-Fubinaca) | Deuterated Internal Standards | Human Blood | Stability Study |
Mitigation of Matrix Effects and Ion Suppression in Bioanalytical Methods
Biological matrices such as blood and urine are complex mixtures containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. nih.goveijppr.com This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification. nih.goveijppr.com
The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. nih.govgimitec.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. nih.govmdpi.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively cancelled out. chromatographyonline.com
Optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can also help to reduce matrix effects by removing interfering compounds before analysis. scielo.org.zaeijppr.comgimitec.com However, even with extensive cleanup, residual matrix components can still impact ionization. Therefore, the inclusion of a deuterated internal standard remains a critical component of robust bioanalytical methods. eijppr.com Studies have shown that even with optimized extraction protocols, some matrix effects can persist, highlighting the importance of using an appropriate internal standard. waters.com
High-Resolution Mass Spectrometry for Structural Confirmation and Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. This capability is particularly valuable in forensic science for identifying novel psychoactive substances. When analyzing a suspected compound, HRMS can confirm its molecular formula. For instance, the expected [M+H]⁺ for 1-pentyl-1H-indole is 188.1434.
While HRMS provides elemental composition, it cannot distinguish between isomers. ojp.gov This is where the combination of HRMS with other techniques, such as chromatography and the use of isotopically labeled standards, becomes crucial. The accurate mass data from HRMS, combined with fragmentation data from MS/MS and the retention time information from chromatography, provides a high degree of confidence in the structural identification of a compound. ojp.gov
Chromatographic Techniques
Chromatography is an essential separation technique that is almost always coupled with mass spectrometry for the analysis of complex mixtures.
Gas Chromatography (GC) for Separation of Isomers and Analogs
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. unodc.org In the context of synthetic cannabinoid analysis, GC is highly effective for separating isomers and analogs that may have very similar mass spectra. ojp.govcaymanchem.com The separation is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. caymanchem.com
The choice of the GC column's stationary phase is critical for achieving good resolution. researchgate.netojp.gov For example, a trifluoropropylmethyl polysiloxane stationary phase (Rtx-200) has been shown to provide excellent resolution for various synthetic cannabinoid isomers. researchgate.netojp.gov The elution order of isomers in GC is often related to steric crowding of the substituents on the indole ring. researchgate.net
The combination of GC with MS (GC-MS) is a standard method in forensic laboratories for the identification of controlled substances. researchgate.netnih.gov The retention time from the GC provides an additional point of identification, which is crucial for distinguishing between isomers that may produce similar mass spectra. caymanchem.com For instance, slowing down the oven temperature program in a GC method can achieve complete chromatographic separation of fentanyl analogs with a baseline resolution of more than 1.5. caymanchem.com This level of separation is critical for unambiguous identification.
Liquid Chromatography (LC) for Complex Mixture Resolution
Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a powerful technique for the separation, identification, and quantification of individual components within complex mixtures. bio-rad.comresearchgate.netmetwarebio.com In the analysis of synthetic cannabinoids and related substances, the use of stable isotope-labeled internal standards is crucial for accurate quantification and method validation. shareok.org this compound, a deuterated analog of N-Pentylindole, serves as an ideal internal standard in such analyses. Its chemical properties closely mirror the non-deuterated analyte, but its increased mass allows it to be distinguished by the mass spectrometer.
The primary goal of chromatography is to achieve a high degree of separation, or resolution, between different compounds in a sample. bio-rad.commillennialscientific.com Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are frequently employed for their enhanced resolution, speed, and sensitivity. researchgate.netnih.gov When analyzing complex matrices such as biological fluids or seized materials, a robust chromatographic method is essential to separate the analyte of interest from matrix interferences. waters.com The use of a deuterated standard like this compound helps to compensate for variations in sample preparation, extraction efficiency, and potential matrix effects, ensuring the reliability of the results. shareok.orgwaters.com
The separation is typically achieved on a reversed-phase column, such as a C18 column, where compounds are separated based on their hydrophobicity. nih.gov A gradient elution using a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate) and an organic solvent (like methanol (B129727) or acetonitrile) is commonly used to effectively resolve a wide range of compounds. nih.govunodc.org High-resolution mass spectrometry is key to distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. spectroscopyonline.com
Table 1: Example of UHPLC-MS/MS Conditions for Synthetic Cannabinoid Analysis This table represents a composite of typical parameters and does not correspond to a single specific analysis.
| Parameter | Setting | Source(s) |
|---|---|---|
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) | nih.gov |
| Column | Acquity UPLC® BEH C18 (or similar reversed-phase) | nih.gov |
| Mobile Phase A | 5 mM Ammonium Formate (pH 10.2) in Water | nih.gov |
| Mobile Phase B | Methanol or Acetonitrile | nih.govunodc.org |
| Elution Type | Gradient | unodc.org |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Internal Standard | Deuterated analogs (e.g., this compound) | shareok.orgnih.gov |
Chromatographic Behavior of Deuterated vs. Non-Deuterated Analogs
When using deuterated standards in chromatography, it is often observed that the deuterated compound has a slightly shorter retention time than its non-deuterated (protiated) counterpart. nih.govchromforum.org This phenomenon is known as the chromatographic isotope effect. In gas chromatography (GC) and, to a lesser extent, in liquid chromatography (LC), molecules labeled with deuterium (B1214612) often elute earlier than their protium (B1232500) analogs. nih.gov
For example, studies comparing deuterated and protonated polystyrenes using reversed-phase HPLC have shown significant differences in their chromatographic behavior, which are attributed to subtle changes in molecular conformation and electronic structure resulting from deuteration. nih.gov While analytes labeled with heavy isotopes like ¹³C or ¹⁵N show almost identical retention times to their unlabeled versions, the effect with deuterium is more pronounced. nih.gov This retention time difference is an important consideration when developing and validating chromatographic methods that rely on deuterated internal standards.
Table 2: Illustrative Comparison of Retention Times This table illustrates the typical chromatographic isotope effect. Actual retention times are method-dependent.
| Compound | Typical Retention Time (t_R) | Observation | Source(s) |
|---|---|---|---|
| N-Pentylindole | t_R(H) | Elutes slightly later | nih.gov |
| This compound | t_R(D) < t_R(H) | Elutes slightly earlier (Isotope Effect) | nih.govchromforum.org |
Spectroscopic Techniques for Structural Insights
Infrared (IR) Spectroscopy for Characteristic Absorption Patterns
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. libretexts.org In the context of this compound, IR spectroscopy provides a clear method for confirming the presence of deuterium atoms by identifying the characteristic absorption bands of carbon-deuterium (C-D) bonds.
The key difference in the IR spectrum of a deuterated compound compared to its non-deuterated analog lies in the stretching and bending frequencies of the bonds involving deuterium. Due to the increased mass of deuterium compared to hydrogen, C-D bonds vibrate at a lower frequency than C-H bonds. This shift is predictable and provides definitive evidence of deuteration.
Specifically:
C-H Stretching: Aliphatic C-H stretching vibrations in the pentyl group of N-Pentylindole typically occur in the 2850–2960 cm⁻¹ region. libretexts.orgvscht.cz Aromatic C-H stretches on the indole ring appear around 3030-3100 cm⁻¹. libretexts.org
C-D Stretching: In this compound, where the hydrogens on the pentyl chain are replaced by deuterium, the corresponding C-D stretching vibrations are expected to appear at a significantly lower frequency, generally in the 4.4–4.7 µm region (approximately 2100-2270 cm⁻¹). arxiv.orgresearchgate.net
Bending Vibrations: C-D in-plane and out-of-plane bending vibrations also occur at lower frequencies than their C-H counterparts, appearing in the 9.5–12 µm (approx. 830-1050 cm⁻¹) and 14.5–17.9 µm (approx. 560-690 cm⁻¹) regions, respectively. researchgate.net
Vapor-phase IR spectroscopy, often coupled with gas chromatography (GC-IR), can provide unique and characteristic absorption patterns that allow for the discrimination between even closely related isomers. ojp.govresearchgate.net The presence of strong C-D absorption bands and the corresponding absence or reduction of C-H absorption bands in the spectrum of this compound serve as a spectroscopic fingerprint confirming its isotopic labeling.
Table 3: Characteristic IR Absorption Frequencies for C-H vs. C-D Bonds
| Vibrational Mode | Bond Type | Typical Absorption Range (cm⁻¹) | Source(s) |
|---|---|---|---|
| Stretching | Aliphatic C-H | 2850 - 2960 | libretexts.orgvscht.cz |
| Aliphatic C-D | ~2100 - 2270 | arxiv.orgresearchgate.net | |
| Aromatic C-H | ~3030 - 3100 | libretexts.org | |
| Bending (Out-of-Plane) | Aromatic C-H | 675 - 900 | vscht.cz |
| Aromatic C-D | ~560 - 690 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
The structural confirmation is achieved by analyzing both proton (¹H) and carbon-¹³ (¹³C) NMR spectra:
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the most telling feature is the absence of signals corresponding to the eleven protons of the n-pentyl group. Deuterium is not directly observed in ¹H NMR, so its substitution for hydrogen results in the disappearance of the corresponding proton resonances. The remaining signals for the protons on the indole ring would be present, confirming the core structure remains intact. The degree of deuteration can be calculated by integrating the remaining proton signals. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. While the chemical shifts of the carbon atoms in the pentyl chain are not dramatically altered, their signals will exhibit splitting patterns due to coupling with the attached deuterium atoms (which have a nuclear spin, I=1). This results in characteristic multiplets for the deuterated carbons. Furthermore, techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which show correlations between directly bonded protons and carbons, would show a lack of correlation for the carbons in the deuterated pentyl chain, definitively confirming the isotopic labeling. researchgate.net
Together, 1D and 2D NMR techniques provide unambiguous evidence for the structure of this compound, verifying the integrity of the indole core and the specific deuteration of the pentyl side chain. researchgate.netlibretexts.org
Table 4: Key NMR Spectral Indicators for this compound
| Spectrum Type | Expected Observation for this compound | Rationale | Source(s) |
|---|---|---|---|
| ¹H NMR | Absence of signals for the n-pentyl group protons. | Deuterium (D) replaces Hydrogen (H), and D is not observed in ¹H NMR. | nih.govcdnsciencepub.com |
| ¹³C NMR | Signals for pentyl carbons appear as multiplets. | Carbon atoms are coupled to deuterium (spin I=1), causing splitting. | researchgate.netnih.gov |
| HSQC (¹H-¹³C) | No cross-peaks for the carbons in the pentyl chain. | Lack of protons on the pentyl chain means no ¹H-¹³C one-bond correlation. | researchgate.netox.ac.uk |
Applications of N Pentylindole D11 in Specialized Research Domains
Methodological Development in Forensic Toxicology Research
The proliferation of synthetic cannabinoids presents a significant challenge to forensic toxicologists. The structural diversity and rapid emergence of new analogs necessitate robust and reliable analytical methods for their detection and quantification in complex biological matrices. N-Pentylindole-d11 plays a pivotal role in the development and validation of these methods.
Development of Analytical Methods for Target Analytes in Complex Matrices
In forensic toxicology, the accurate identification and quantification of synthetic cannabinoids in biological samples such as blood and urine are paramount. researchgate.netnih.gov Complex matrices can interfere with the analytical signal, leading to inaccurate results. The use of a stable isotope-labeled internal standard like this compound, which has nearly identical physicochemical properties to the target analytes, is essential for compensating for these matrix effects. annexpublishers.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of synthetic cannabinoids. nih.govmdpi.com In the development of these methods, a known amount of this compound is added to the sample at the beginning of the extraction process. By comparing the signal of the target analyte to that of the internal standard, analysts can correct for any loss of analyte during sample preparation and any variations in instrument response. annexpublishers.com This approach has been successfully applied to the analysis of a wide range of synthetic cannabinoids in whole blood and urine. researchgate.netnih.gov
Below is a table summarizing the application of deuterated internal standards in the analysis of synthetic cannabinoids in complex matrices.
| Analytical Technique | Target Analytes | Matrix | Purpose of the Internal Standard |
| UPLC-MS/MS | JWH-018, JWH-018 N-pentanoic acid, JWH-018 N-(5-hydroxypentyl) | Blood, Urine | Accurate quantification by correcting for matrix effects and variations in instrument response. researchgate.net |
| LC-MS/MS | 20 synthetic cannabinoids and 21 metabolites | Urine | Simultaneous quantification of a broad panel of analytes. nih.gov |
| UHPLC-QTOF-MS | Metabolites of 18 different synthetic cannabinoids | Urine | Sensitive and selective screening and quantification. nih.gov |
| 2D LC/MS-MS | Seven synthetic cannabinoids including UR-144 5-COOH and AB-PINACA 5-COOH | Urine, Plasma | Efficient and rapid analysis at trace levels. annexpublishers.com |
Quantitative Assay Development for Indole-Based Analytes
The development of quantitative assays for indole-based synthetic cannabinoids, such as JWH-018, and their metabolites is crucial for determining the extent of drug exposure. researchgate.netnih.gov this compound serves as an ideal internal standard for these assays due to its structural similarity to the N-pentylindole core of many synthetic cannabinoids.
Validated LC-MS/MS methods for the quantification of JWH-018 and its primary metabolites, JWH-018 N-pentanoic acid and JWH-018 N-(5-hydroxypentyl), in blood and urine have been developed. researchgate.net These methods demonstrate good linearity, precision, and accuracy, largely attributable to the use of a deuterated internal standard to compensate for analytical variability. researchgate.net The use of such standards allows for the establishment of reliable cutoff concentrations for immunoassay screening methods and provides accurate data for clinical and forensic interpretation. nih.govnih.gov
The following table outlines key parameters of a validated quantitative assay for JWH-018 and its metabolites.
| Parameter | JWH-018 | JWH-018 N-pentanoic acid | JWH-018 N-(5-hydroxypentyl) |
| Linearity Range | 0.1–50 ng/mL | 0.1–50 ng/mL | 0.1–50 ng/mL |
| Limit of Detection (LOD) | 0.08–0.14 ng/mL | 0.08–0.14 ng/mL | 0.08–0.14 ng/mL |
| Limit of Quantification (LOQ) | 0.10–0.21 ng/mL | 0.10–0.21 ng/mL | 0.10–0.21 ng/mL |
| Recovery | 85%–98% | 85%–98% | 85%–98% |
| Intra-assay Precision (CV) | < 15% | < 15% | < 15% |
| Inter-assay Precision (CV) | < 15% | < 15% | < 15% |
Characterization and Differentiation of Synthetic Cannabinoid Regioisomers and Analogs
The clandestine nature of synthetic cannabinoid production often leads to the creation of regioisomers and analogs to circumvent drug laws. nih.gov These closely related compounds can have different pharmacological and toxicological profiles, making their differentiation critical in forensic investigations. While techniques like gas chromatography-mass spectrometry (GC-MS) may struggle to differentiate some isomers based on their mass spectra alone, the use of deuterated internal standards can aid in achieving accurate quantification once separation is achieved. researchgate.net
Advanced analytical techniques such as high-resolution ion mobility-tandem mass spectrometry (HRIM-MS/MS) have shown promise in separating and characterizing synthetic cannabinoid metabolite isomers. chemrxiv.org In such sophisticated analyses, the inclusion of an internal standard like this compound is crucial for ensuring the quantitative accuracy of the measurements for each identified isomer. The use of deuterated analogs in fragmentation studies also helps to confirm the structures of unknown synthetic cannabinoids and their metabolites. researchgate.net
In Vitro Metabolic Pathway Elucidation Studies
Understanding the metabolic fate of synthetic cannabinoids is essential for identifying reliable biomarkers of exposure and for predicting potential drug-drug interactions. In vitro models, such as human liver microsomes and hepatocytes, are widely used for these studies.
Application in Human Liver Microsome (HLM) and Hepatocyte Incubation Studies
Human liver microsomes (HLMs) and hepatocytes contain the necessary enzymes to simulate the in vivo metabolism of drugs. researchgate.nettemple.edu this compound is employed in these in vitro studies as an internal standard to accurately quantify the parent drug and its metabolites over time. This allows for the determination of key metabolic parameters such as the rate of metabolism and the formation of different metabolic products.
In a typical experiment, a synthetic cannabinoid is incubated with HLMs or hepatocytes, and at various time points, aliquots are taken and mixed with a solution containing this compound to stop the reaction and prepare the sample for analysis. researchgate.nettemple.edu The subsequent analysis, usually by LC-MS/MS or high-resolution mass spectrometry (HRMS), provides a detailed profile of the metabolites formed. researchgate.netnih.gov
Identification and Quantification of Metabolites (Methodology)
The primary goal of in vitro metabolism studies is to identify the major metabolic pathways and the specific metabolites that can serve as biomarkers in urine or blood tests. temple.edufrontiersin.org The methodology involves incubating the parent drug with a biological system like HLMs and then analyzing the resulting mixture. re-place.be
The use of high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF) MS, allows for the tentative identification of metabolites based on their accurate mass and fragmentation patterns. researchgate.nettiaft.org For quantitative analysis, a deuterated internal standard such as this compound is indispensable. It allows for the accurate measurement of the concentrations of both the parent compound and its various metabolites, providing a comprehensive understanding of the metabolic profile. researchgate.netnih.gov
The following table provides a summary of common metabolic transformations observed for indole-based synthetic cannabinoids in HLM and hepatocyte studies.
| Metabolic Reaction | Description |
| Hydroxylation | Addition of a hydroxyl group (-OH) to the pentyl chain or the indole (B1671886) ring. nih.gov |
| Carboxylation | Oxidation of the terminal methyl group of the pentyl chain to a carboxylic acid (-COOH). nih.gov |
| Dealkylation | Removal of the N-pentyl group. nih.gov |
| Dihydrodiol Formation | Formation of a diol on an aromatic ring, often indicating an epoxide intermediate. dntb.gov.ua |
| Glucuronidation | Conjugation with glucuronic acid, a major phase II metabolic pathway that increases water solubility for excretion. frontiersin.org |
Investigation of Cytochrome P450 (CYP) and Esterase Enzyme Activities
This compound, a deuterated isotopologue of N-pentylindole, serves as a valuable tool in the detailed investigation of drug metabolism, particularly in studies involving Cytochrome P450 (CYP) and esterase enzymes. Its use as an internal standard in analytical methods allows for the precise quantification of metabolites, thereby providing insights into the specific activities of these crucial enzyme systems.
In the context of synthetic cannabinoids, for instance, understanding their metabolic pathways is critical. This compound is employed in liquid chromatography-mass spectrometry (LC-MS) methods to study the metabolism of compounds like JWH-018. The deuterium (B1214612) labeling provides a distinct mass signature, enabling researchers to differentiate the internal standard from the unlabeled parent drug and its metabolites. This allows for accurate measurement of the products formed by CYP-mediated oxidation and subsequent esterase-catalyzed hydrolysis.
The investigation of these enzymatic activities is fundamental to toxicology and pharmacology. By using this compound, researchers can elucidate the metabolic profiles of new psychoactive substances, helping to identify the primary enzymes responsible for their biotransformation. This information is vital for predicting potential drug-drug interactions and understanding the duration and intensity of the substance's effects.
Mechanistic Organic Chemistry and Biosynthetic Studies
The isotopic labeling of this compound makes it an indispensable probe in the fields of mechanistic organic chemistry and biosynthetic research. The presence of deuterium atoms at specific positions allows for the exploration of reaction mechanisms and the tracing of metabolic pathways.
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a chemical reaction and for understanding the structure of the transition state. The KIE is the ratio of the rate of reaction of a molecule with a lighter isotope (e.g., hydrogen) to the rate of reaction of a molecule with a heavier isotope (e.g., deuterium).
In reactions involving the cleavage of a carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond, a primary KIE is observed. Since the C-D bond is stronger than the C-H bond, it requires more energy to break, leading to a slower reaction rate. By using this compound in enzymatic or chemical reactions and comparing its reaction rate to that of unlabeled N-pentylindole, researchers can determine if the cleavage of a C-H bond on the pentyl chain is involved in the rate-determining step. This information is crucial for elucidating the precise mechanism of action of enzymes that metabolize N-pentylindoles.
Tracing Biosynthetic Routes of Indole Alkaloids
Isotopically labeled compounds are fundamental to the study of biosynthetic pathways. While direct studies specifically citing this compound in tracing the biosynthetic routes of indole alkaloids are not prevalent, the principle of using deuterated precursors is a well-established methodology in this field.
In hypothetical studies, this compound could be used as a labeled precursor to investigate the biosynthesis of more complex indole alkaloids. By feeding this labeled compound to an organism or an in vitro system that produces indole alkaloids, researchers could track the incorporation of the deuterium label into the final products. The position of the deuterium atoms in the resulting alkaloids, as determined by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, would provide definitive evidence of the biosynthetic pathway and the specific enzymatic transformations involved. This approach allows for the unambiguous mapping of the intricate steps that lead to the formation of these structurally diverse and biologically active natural products.
Method Validation and Quality Assurance in Analytical Research
Principles of Analytical Method Validation in a Research Context
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. ojp.govnih.gov It is a mandatory requirement in regulated laboratories and essential for producing reliable and consistent data. nih.gov The validation process encompasses a series of experiments to evaluate the performance characteristics of the method, ensuring it is accurate, precise, and specific for the analyte . ojp.govnih.gov
In the context of analyzing synthetic cannabinoids, which are often present at low concentrations in complex biological matrices like blood, urine, or oral fluid, the use of a stable isotopically labeled (SIL) internal standard is a cornerstone of a robust method. researchgate.net N-Pentylindole-d11 serves this role, typically for the quantification of its non-deuterated analog, JWH-018, and other related synthetic cannabinoids. researchgate.netspectroscopyonline.com As a deuterated standard, this compound is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. researchgate.net Its primary function is to correct for the variability that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby significantly improving the accuracy and precision of the quantification. annlabmed.org The validation protocol must demonstrate that the method consistently meets predefined acceptance criteria, providing a high degree of assurance in the analytical results. kingston.ac.uk
Parameters for Performance Evaluation
The performance of an analytical method is assessed through several key parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). unodc.orgresearchgate.net For methods utilizing this compound, these parameters are evaluated to ensure the reliable measurement of target analytes.
Specificity/Selectivity: This is the ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. unodc.org In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, specificity is achieved through a combination of chromatographic separation (retention time) and the use of highly selective Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard, this compound. researchgate.netresearchgate.net The absence of interfering signals at the specific retention times of the target compounds in blank matrix samples demonstrates selectivity. researchgate.net
Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. unodc.org A calibration curve is constructed by analyzing standards at several concentration levels. For methods using this compound, linearity is typically assessed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A regression coefficient (R²) close to 1.0 indicates a strong linear relationship. researchgate.net
Accuracy: Accuracy reflects the closeness of the measured value to the true value. unodc.org It is often determined by analyzing quality control (QC) samples prepared at different concentrations and calculating the percent recovery or bias. researchgate.netspectroscopyonline.com The use of this compound as an internal standard helps to mitigate systematic errors, thus improving accuracy. nih.gov Acceptance criteria for accuracy are typically within ±15-20% of the nominal value. nist.gov
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. unodc.org It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-assay precision) under the same operating conditions over a short interval, and intermediate precision (inter-assay precision), which assesses variations within a laboratory (e.g., different days, analysts, or equipment). unodc.org For bioanalytical methods, a precision of ≤15% CV is generally considered acceptable. nist.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy and precision. nih.govunodc.org The LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision and is a critical parameter for the analysis of trace-level compounds. nih.govunodc.org
The following table summarizes performance parameters from validated analytical methods that utilize this compound as an internal standard for the analysis of various synthetic cannabinoids.
| Analyte(s) | Matrix | Linearity Range (ng/mL) | Accuracy | Precision (CV%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|---|---|---|---|
| 15 Synthetic Cannabinoids | Urine | 1.0 - 20 | Bias: -1.98% to 2.7% | Intra-day: 1.1-6.8; Inter-day: 2.3-9.9 | 0.7 - 1.07 | 2.19 - 3.56 | researchgate.net |
| JWH-122, JWH-210, UR-144 | Oral Fluid | LOQ - 50 | Bias: <16% | Intra-assay & Inter-assay: <16% | Not Reported | 0.08 - 0.25 | spectroscopyonline.com |
| JWH-018 | Blood, Brain, Liver | 1 - 1000 | Within ±20% of target | <15% | Not Reported | 1.0 | nist.gov |
Design of Experiments (DoE) in Method Optimization and Robustness Studies
Design of Experiments (DoE) is a systematic and efficient statistical approach for method development and optimization. nih.gov It allows for the simultaneous evaluation of multiple experimental factors (e.g., pH, temperature, solvent composition) and their interactions, in contrast to the traditional one-factor-at-a-time (OFAT) approach, which is less efficient and can miss important interactions. rsc.orgresearchgate.net
In the development of analytical methods for compounds like synthetic cannabinoids, where this compound is used as an internal standard, DoE can be applied to optimize several stages:
Sample Preparation: DoE can optimize factors in extraction procedures (e.g., solid-phase extraction or liquid-liquid extraction) such as solvent type, volume, pH, and sonication time to maximize analyte recovery. nih.gov
Chromatographic Separation: For LC methods, DoE is used to find the optimal conditions for separating structurally similar cannabinoids from each other and from matrix interferences. figshare.commdpi.com Factors such as mobile phase composition, gradient profile, flow rate, and column temperature can be systematically varied to achieve the best resolution in the shortest possible time. researchgate.net
Mass Spectrometry Detection: MS parameters, including gas flow rates, source temperature, and collision energies, can be optimized using DoE to enhance the signal intensity of the analyte and the internal standard, thereby improving sensitivity. nist.govresearchgate.net
Once the method is optimized, DoE is also a powerful tool for assessing robustness . kingston.ac.uk Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. kingston.ac.uk By intentionally varying factors like mobile phase pH (±0.1 units) or column temperature (±2 °C), a Youden design or factorial design can identify which parameters have a significant effect on the results and therefore need to be carefully controlled. figshare.com This ensures the method is reliable and transferable for routine use.
Establishment of System Suitability and Quality Control Measures
To ensure the ongoing reliability of an analytical method, a framework of quality assurance (QA) and quality control (QC) is essential. rsc.orgdiva-portal.org This framework includes system suitability testing and the regular analysis of QC samples.
System Suitability Testing (SST): Before starting an analytical batch, SST is performed to verify that the analytical system is performing adequately. rsc.org This typically involves injecting a standard solution to check key parameters:
Retention Time Stability: Ensuring the analyte and internal standard (this compound) elute at their expected times.
Peak Shape and Resolution: Verifying that chromatographic peaks are symmetrical and well-separated from other components.
Instrument Sensitivity: Confirming the signal-to-noise ratio is sufficient for detection at the lower limit of quantitation.
System Cleanliness: A blank sample (e.g., mobile phase or extraction solvent) is often injected first to ensure there is no carryover or contamination from previous analyses.
Quality Control (QC) Measures: QC samples are analyzed alongside unknown samples in every batch to monitor the performance of the validated method. rsc.orgresearchgate.net
QC Sample Preparation: QC samples are typically prepared from a blank matrix (e.g., drug-free urine) spiked with known concentrations of the analytes, often at low, medium, and high levels covering the calibration range. researchgate.net
Internal Standard: The addition of a precise amount of this compound to every sample, calibrator, and QC sample is a critical quality control step. researchgate.netspectroscopyonline.com It allows for the monitoring and correction of variations in extraction efficiency and instrument response for each individual sample. researchgate.net
Acceptance Criteria: The results of the QC samples must fall within predefined limits for accuracy and precision (e.g., within ±15% of the nominal value and with an RSD ≤15%). nist.gov If QC samples fail to meet these criteria, the entire analytical run is considered invalid, and the results for the unknown samples are not reported.
By implementing these rigorous system suitability and quality control procedures, laboratories can ensure that the analytical data generated using methods with this compound are both reliable and defensible.
Future Directions and Emerging Research Avenues for N Pentylindole D11
Development of Novel Deuterated Indole (B1671886) Standards for Emerging Analytes
The landscape of synthetic cannabinoids is in constant flux, with new analogs continually emerging. This necessitates the parallel development of corresponding deuterated internal standards to ensure accurate and reliable quantification in forensic and clinical settings. The synthesis of novel deuterated indole standards, such as those derived from indole-3-acetic acid (IAA), provides a blueprint for creating a wider array of standards. tandfonline.comoup.com For instance, facile and efficient methods for preparing deuterated IAA and its metabolites have been developed using base-catalyzed hydrogen/deuterium (B1214612) exchange. tandfonline.comoup.com These methods can be adapted to produce deuterated versions of new synthetic cannabinoid metabolites.
Recent advancements in deuteration chemistry, such as organophotoredox catalysis, offer metal- and oxidant-free pathways to synthesize C1-deuterated 3-formylindoles. researchgate.net This approach demonstrates high deuterium incorporation and tolerance for various functional groups, paving the way for the creation of precisely labeled standards for a new generation of indole-based drugs. researchgate.net Furthermore, programmable deuteration of indoles via a reverse deuterium exchange strategy allows for selective labeling at the C2, C3, or both positions under mild conditions. nih.gov This level of control is invaluable for synthesizing specific internal standards that can elucidate metabolic pathways of new psychoactive substances.
The development of these novel standards is not only a response to the evolving drug landscape but also a proactive measure. By anticipating the structural modifications of future synthetic cannabinoids, researchers can preemptively synthesize a library of deuterated standards. This library would be an invaluable resource for analytical laboratories, enabling them to rapidly develop and validate quantitative methods for newly identified compounds.
Table 1: Examples of Deuterated Indole Derivatives and their Synthetic Utility
| Deuterated Compound | Synthetic Method | Key Advantage | Potential Application | Reference |
| [2′,2′-²H₂]-indole-3-acetic acid | Base-catalyzed H/D exchange | Easy and efficient | Standard for auxin metabolism studies; model for metabolite standard synthesis | tandfonline.comoup.com |
| C1-deuterated 3-formylindoles | Organophotoredox catalysis with deuterated glyoxylic acid | Metal- and oxidant-free; high D-incorporation | Standard for formylated indole-containing drugs | researchgate.net |
| C2, C3, or C2 & C3 deuterated indoles | Reverse deuterium exchange with palladium catalysis | Programmable and selective labeling | Standards for studying specific metabolic routes of indole-based drugs | nih.gov |
| Per-deuterated indoles | Copper(II)-catalyzed H/D exchange | High deuterium incorporation at all positions | Standards for neutron scattering studies and comprehensive metabolic profiling | osti.gov |
Advanced Spectrometric Techniques for Enhanced Characterization
The accurate characterization of deuterated standards like N-Pentylindole-d11 is paramount to their function. Advanced spectrometric techniques are continually being refined to provide greater detail on isotopic enrichment and structural integrity. High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-ESI-HR-MS) is a powerful tool for determining the isotopic purity of deuterated compounds. rsc.org This technique allows for the extraction and integration of isotopic ions to calculate the percentage of deuterium incorporation with high accuracy. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy complements HR-MS by confirming the structural integrity and the specific positions of the deuterium labels. rsc.org This is crucial for ensuring that the deuteration has occurred at the intended sites and that no unexpected isotopic scrambling has taken place.
Emerging software tools are also enhancing the analysis of mass spectrometry data for deuterated molecules. For example, open-source Python packages have been developed to calculate the degree of deuterium incorporation from mass spectrometry data, offering a more accessible and configurable alternative to existing methods. nih.gov These tools can de-convolute complex spectra, improving the accuracy of deuteration quantification, especially in molecules with multiple isotopic elements. nih.gov
Furthermore, techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) are evolving to study the higher-order structure and dynamics of proteins, and the principles can be applied to the interaction of small molecules with their biological targets. acs.org Advances in fragmentation techniques such as electron capture dissociation (ECD) and electron transfer dissociation (ETD) have overcome the issue of deuterium scrambling, allowing for high spatial resolution in determining deuterium incorporation. acs.org While primarily used for proteins, these advanced fragmentation methods hold promise for detailed structural analysis of deuterated small molecules and their metabolites.
Integration with Multi-Omics Approaches for Comprehensive Biological System Analysis (Methodological Focus)
The utility of deuterated standards like this compound extends beyond simple quantification. When integrated into multi-omics workflows, these standards become powerful tools for understanding the broader impact of substances on biological systems. In metabolomics and lipidomics, deuterated internal standards are essential for normalizing data and ensuring the accuracy of quantitative measurements across large sample sets. researchgate.netunimi.itnih.gov This is critical for obtaining reliable data for subsequent bioinformatics analysis.
The methodological focus is on using a suite of deuterated standards to correct for variations in sample extraction and instrument response, thereby enhancing the quality of the entire dataset. researchgate.netunimi.it This allows for a more confident integration of different "omics" layers, such as transcriptomics, proteomics, metabolomics, and lipidomics. unimi.itfrontiersin.org
For instance, in a study investigating the effects of elevated non-esterified fatty acids on trophoblast metabolism, a set of deuterated standards was used to correct retention times in an untargeted lipidomics platform. researchgate.net This ensured the accurate alignment of data and reliable identification of lipid species that were altered. Similarly, in studies of diabetic complications, deuterated standards are used for quality control in both metabolomics and lipidomics analyses, enabling the identification of robust biomarker signatures. nih.govbiologists.com
The future direction lies in developing more comprehensive panels of deuterated standards that cover a wider range of analyte classes. This will facilitate more robust and standardized multi-omics studies. By combining high-quality, normalized data from different omics platforms, researchers can construct more accurate models of biological pathways and regulatory networks. frontiersin.org This integrated approach, underpinned by the use of reliable deuterated standards, is essential for elucidating the complex molecular mechanisms of disease and the effects of exogenous compounds.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing N-Pentylindole-d11 in isotopic purity?
- Methodological Answer : Synthesis of this compound requires precise deuterium incorporation at all 11 hydrogen positions. Key steps include selecting deuterated precursors (e.g., D₂O or deuterated alkylating agents) and validating isotopic purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS). For NMR, ensure deuterium integration ratios match theoretical values (e.g., absence of residual protium signals in the indole ring or pentyl chain). MS should confirm a molecular ion peak at m/z corresponding to the fully deuterated structure. Contamination risks arise from incomplete solvent drying or side reactions, necessitating inert atmosphere protocols .
Q. How should researchers design experiments to assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies must isolate variables such as temperature, pH, and light exposure. For example:
- Temperature : Conduct accelerated degradation studies at 40°C, 60°C, and 80°C, monitoring deuterium retention via LC-MS.
- pH : Prepare buffered solutions (pH 2–12) and quantify degradation products using high-resolution MS.
- Controls : Include non-deuterated analogs to distinguish isotope-specific degradation pathways. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in data when this compound exhibits unexpected isotopic scrambling during metabolic studies?
- Methodological Answer : Isotopic scrambling often arises from enzymatic or chemical exchange. To address this:
- Tracer Experiments : Co-administer this compound with non-deuterated controls in in vitro microsomal assays. Use MS/MS to track deuterium loss in specific metabolites.
- Kinetic Modeling : Apply compartmental models to distinguish between enzymatic activity (e.g., cytochrome P450-mediated oxidation) and non-enzymatic exchange. Validate with isotopic labeling studies in deuterium-depleted media .
Q. What methodologies are optimal for quantifying low-abundance metabolites of this compound in complex biological matrices?
- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (MS/MS) for sensitivity. Key steps:
- Sample Preparation : Solid-phase extraction (SPE) with deuterated internal standards (e.g., this compound-d₃) to correct for matrix effects.
- Fragmentation Patterns : Compare metabolite MS/MS spectra with synthetic standards to confirm structural assignments.
- Data Validation : Apply receiver operating characteristic (ROC) curves to distinguish signal from noise in low-concentration samples .
Q. How can researchers ensure reproducibility in deuterium retention studies for this compound across laboratories?
- Methodological Answer : Standardize protocols using:
- Interlaboratory Calibration : Share reference samples with predefined deuterium content (e.g., 95% vs. 99% purity) to align instrument sensitivity.
- Quality Control (QC) Metrics : Include batch-specific QC samples in every run, monitoring intra- and inter-day variability (<10% RSD).
- Data Reporting : Adopt the NIH guidelines for preclinical research, detailing solvent purity, storage conditions, and instrument parameters in metadata .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equations) to fit dose-response curves. For censored data (e.g., below detection limits), apply Tobit regression. Validate assumptions via residual plots and leverage bootstrap resampling to estimate confidence intervals for EC₅₀ values. Report effect sizes with Cohen’s d to quantify biological significance .
Q. How should researchers address batch-to-batch variability in deuterium content during longitudinal studies?
- Methodological Answer : Implement a mixed-effects model with batch as a random effect. Preprocess data using normalization to internal standards (e.g., deuterated surrogates added pre-extraction). For critical studies, validate batch consistency via Fourier-transform infrared (FTIR) spectroscopy to detect C-D stretching vibrations (2080–2300 cm⁻¹) .
Ethical and Methodological Compliance
Q. What ethical guidelines apply to in vivo studies involving this compound?
- Methodological Answer : Follow the ARRIVE 2.0 guidelines for animal research, including:
- Sample Size Justification : Power analysis to minimize animal use.
- Isotope Safety : Monitor for deuterium-related toxicity (e.g., metabolic burden in long-term studies).
- Data Transparency : Archive raw NMR/MS spectra in public repositories (e.g., MetaboLights) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
